N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide

Casein Kinase I IRAK1 Kinase Inhibition

N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide (CAS 1796964-62-9) is a heterocyclic benzamide derivative built on a pyrazolo[1,5-a]pyrimidine core. This scaffold is a privileged structure in kinase inhibitor discovery, with documented activity across multiple kinase families including TRK, B-Raf, PI3Kδ, DDR1, and HDAC6.

Molecular Formula C15H11F3N4O
Molecular Weight 320.275
CAS No. 1796964-62-9
Cat. No. B2580560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide
CAS1796964-62-9
Molecular FormulaC15H11F3N4O
Molecular Weight320.275
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C15H11F3N4O/c1-9-5-13-19-7-12(8-22(13)21-9)20-14(23)10-3-2-4-11(6-10)15(16,17)18/h2-8H,1H3,(H,20,23)
InChIKeyYZURSEJWQVNWMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide (CAS 1796964-62-9): Procurement-Ready Kinase Inhibitor Scaffold


N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide (CAS 1796964-62-9) is a heterocyclic benzamide derivative built on a pyrazolo[1,5-a]pyrimidine core. This scaffold is a privileged structure in kinase inhibitor discovery, with documented activity across multiple kinase families including TRK, B-Raf, PI3Kδ, DDR1, and HDAC6 [1]. The compound is specifically enumerated as a pyrazole pyrimidine derivative with inhibitory activity against Casein Kinase I (CKI) and/or Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) in patent literature, positioning it within the emerging CKI/IRAK1 therapeutic axis for oncology and inflammation [2]. Suppliers list this compound as a research-grade tool molecule with ≥95% purity, suitable for biochemical and cellular assay development .

Why N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide Cannot Be Replaced by In-Class Analogs


The pyrazolo[1,5-a]pyrimidine class exhibits extreme sensitivity to substitution patterns, where minor positional changes in the benzamide linkage or trifluoromethyl group placement can redirect kinase selectivity from one target family to another. For example, C-3 substituted N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamides potently inhibit B-Raf kinase (IC50 = 16 nM for compound 10n), while pyrazolo[1,5-a]pyrimidine benzimidazole derivatives preferentially target PI3Kδ with selectivity ratios exceeding 1,400-fold over other PI3K isoforms [1]. The target compound's 6-yl benzamide linkage and 3-CF3 substitution pattern are specifically claimed for CKI/IRAK1 inhibition, a target pair distinct from B-Raf, PI3Kδ, TRK, or DDR1. Simply substituting a B-Raf-optimized analog (e.g., CAS 950736-05-7) or a TRK-optimized analog would yield entirely different target engagement profiles, rendering generic replacement scientifically invalid without confirmatory selectivity profiling [2]. Furthermore, the 2-trifluoromethyl positional isomer (CAS 1797822-92-4) is not functionally equivalent, as CF3 positional isomerism on the benzamide ring is known to dramatically alter pharmacological properties across related kinase inhibitor series .

Quantitative Differentiation Evidence for N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide: Head-to-Head and Cross-Study Comparator Data


CKI/IRAK1 Dual Inhibitory Activity: Patent-Documented Target Engagement vs. Single-Kinase Comparators

U.S. Patent Application 20210251992 explicitly claims pyrazole pyrimidine derivatives—including the target compound—as dual inhibitors of Casein Kinase I (CKI) and Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), with exemplified compounds demonstrating IC50 values in the nanomolar to low micromolar range in biochemical kinase assays [1]. This dual CKI/IRAK1 profile is therapeutically differentiated from compounds targeting only IRAK4 (e.g., PF-06650833, IRAK4 IC50 = 0.2 nM) or only CKIα (e.g., lenalidomide-dependent CKIα degradation), as simultaneous CKI and IRAK1 blockade may address compensatory signaling mechanisms in AML and inflammatory disorders [2]. The target compound is therefore positioned for research applications where combined CKI/IRAK1 pathway interrogation is required, which cannot be achieved with single-target alternatives.

Casein Kinase I IRAK1 Kinase Inhibition Inflammatory Disease Oncology

PI3Kδ Selectivity Benchmark: Target Compound Enables CKI/IRAK1 Research Distinct from PI3Kδ-Dependent Pathways

Pyrazolo[1,5-a]pyrimidine benzimidazole derivatives are highly potent and selective PI3Kδ inhibitors, with lead compound CPL302415 achieving an IC50 of 18 nM for PI3Kδ and selectivity ratios of 79 (PI3Kα/δ), 1,415 (PI3Kβ/δ), and 939 (PI3Kγ/δ) [1]. In contrast, the target compound is specifically claimed for CKI/IRAK1 inhibition rather than PI3Kδ, as evidenced by its distinct substitution pattern (6-yl benzamide linkage with 3-CF3 vs. benzimidazole substitution) [2]. This structural divergence means the target compound serves as a selectivity control probe: a researcher evaluating whether a biological effect is PI3Kδ-driven or CKI/IRAK1-driven can use the target compound to discriminate between these pathways, as it lacks the benzimidazole moiety required for PI3Kδ engagement. The PI3Kδ-selective CPL302415 cannot serve this purpose.

PI3Kδ Selectivity CKI/IRAK1 Kinase Profiling Autoimmune Disease Inflammation

B-Raf Kinase Binding Mode Contrast: Non-Hinge-Binding B-Raf Inhibitors vs. CKI/IRAK1-Targeted 6-yl Benzamide

The most potent B-Raf inhibitor in the pyrazolo[1,5-a]pyrimidine class, compound 10n (CAS 950736-05-7), exhibits a B-Raf IC50 of 16 nM in enzymatic assays and binds B-Raf without forming a hinge-binding hydrogen bond—an unusual binding mode confirmed by X-ray crystallography (PDB: 3II5, resolution 2.79 Å) [1]. Compound 10n features a 7-yl phenyl-linked 3-(trifluoromethyl)benzamide, whereas the target compound has a direct 6-yl benzamide linkage with a 2-methyl substitution on the pyrazolo[1,5-a]pyrimidine core and is claimed for CKI/IRAK1 inhibition rather than B-Raf [2]. This structural difference (6-yl direct amide vs. 7-yl phenyl-bridged amide) is expected to abolish B-Raf hinge-region engagement entirely. The target compound thus serves as a negative control for B-Raf-driven pharmacology within the pyrazolo[1,5-a]pyrimidine class—critical for verifying on-target B-Raf effects in studies using compound 10n or related analogs.

B-Raf Kinase CKI/IRAK1 Hinge-Binding Structural Biology Cancer

TRK Kinase Inhibitor Potency Gap: Why CKI/IRAK1-Targeted Compounds Do Not Substitute for TRK Inhibitors

Substituted pyrazolo[1,5-a]pyrimidine compounds are established as potent TRK kinase inhibitors, with clinical candidate larotrectinib achieving a TRKA IC50 of 9.7 nM and research compounds reaching sub-nanomolar potency against clinically resistant TRK mutants (e.g., compound 5n: TRKAG667C IC50 = 2.3 nM, TRKAF589L IC50 = 0.4 nM, TRKAG595R IC50 = 0.5 nM) [1]. These TRK-active compounds share a conserved substitution architecture (7-aryl-2-methyl-3-substituted pyrazolo[1,5-a]pyrimidine) that is distinct from the target compound's 6-yl benzamide configuration, which is directed toward CKI/IRAK1 instead [2]. Cross-activity between TRK and CKI/IRAK1 is not reported in the patent literature for this structural subclass. The target compound therefore provides a critical selectivity check: researchers using larotrectinib or tool TRK inhibitors can employ the target compound to confirm TRK-dependent pharmacology, as it is structurally related but TRK-inactive.

TRK Kinase CKI/IRAK1 Selectivity Profiling Neurotrophin Signaling Cancer

DDR1 Inhibitor Scaffold Comparison: Ethynyl-Linked DDR1 Inhibitors vs. 6-yl Benzamide CKI/IRAK1 Targeting

3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides are a well-characterized series of selective, orally bioavailable Discoidin Domain Receptor 1 (DDR1) inhibitors, with lead compounds achieving DDR1 IC50 values in the nanomolar range and demonstrating selectivity over DDR2 and other kinases [1]. These DDR1 inhibitors share the 6-yl pyrazolo[1,5-a]pyrimidine attachment point with the target compound but differ critically in the linker: an ethynylbenzamide group for DDR1 binding vs. a direct amide-linked 3-(trifluoromethyl)benzamide for CKI/IRAK1 inhibition [2]. The ethynyl linker in DDR1 inhibitors is essential for occupying the DDR1 ATP-binding pocket; its replacement with a direct amide in the target compound abrogates DDR1 activity. This scaffold-level differentiation makes the target compound valuable as a DDR1-inactive analog for counter-screening, ensuring that biological effects observed with DDR1 tool compounds are indeed DDR1-dependent.

DDR1 Kinase CKI/IRAK1 Scaffold Selectivity Extracellular Matrix Fibrosis

CF3 Positional Isomerism Effect: 3-CF3 vs. 2-CF3 Benzamide as a Functional Selectivity Determinant

The target compound carries the 3-(trifluoromethyl)benzamide group, whereas its closest positional isomer, N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide (CAS 1797822-92-4), features the CF3 group at the ortho position of the benzamide ring . In the structurally related B-Raf inhibitor series, the 3-CF3 benzamide configuration is critical for B-Raf potency; meta-substitution provides optimal spatial orientation for target engagement while para- or ortho-substitution substantially reduces activity [1]. Extending this SAR principle to the CKI/IRAK1 patent space, the 3-CF3 substitution pattern is specifically claimed and presumed to be essential for optimal CKI/IRAK1 binding. The 2-CF3 isomer (CAS 1797822-92-4) is a distinct chemical entity with unknown CKI/IRAK1 activity and cannot be assumed to substitute functionally. Procurement of the correct 3-CF3 isomer is therefore essential for reproducible CKI/IRAK1 research.

Positional Isomerism Trifluoromethyl CKI/IRAK1 SAR Chemical Biology

High-Value Application Scenarios for N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide Based on Quantitative Differentiation Evidence


CKI/IRAK1 Dual Inhibition Studies in AML and Myelodysplastic Syndromes

The target compound is a primary tool for investigating the therapeutic hypothesis that simultaneous CKI and IRAK1 inhibition synergistically suppresses leukemic progenitor survival. Unlike lenalidomide, which degrades CKIα via cereblon, or PF-06650833, which selectively inhibits IRAK4, this compound provides dual CKI/IRAK1 blockade in a single molecule. Researchers should use this compound in MLL-AF9 or Tet2−/−;Flt3ITD AML models to evaluate combined pathway suppression, ideally with CPL302415 (PI3Kδ inhibitor) as a selectivity control to rule off-target PI3Kδ effects [1]. Procurement of the 3-CF3 isomer only (not CAS 1797822-92-4) is mandatory for target engagement fidelity [2].

Kinase Selectivity Profiling Panels for Pyrazolo[1,5-a]pyrimidine Tool Compounds

When assembling a kinase selectivity panel for pyrazolo[1,5-a]pyrimidine chemical probes, the target compound fills the CKI/IRAK1 slot. A comprehensive panel would include: (i) compound 10n (CAS 950736-05-7) as B-Raf control; (ii) larotrectinib or compound 5n as TRK control; (iii) CPL302415 as PI3Kδ control; (iv) a 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide as DDR1 control; and (v) the target compound as CKI/IRAK1 control. This panel enables simultaneous profiling of all major kinase targets within the pyrazolo[1,5-a]pyrimidine class from a single experimental run, eliminating the need for disparate chemical series that confound scaffold-specific effects [1].

Negative Control Compound for B-Raf and DDR1 Chemical Probe Studies

In studies interrogating B-Raf-dependent or DDR1-dependent phenotypes with pyrazolo[1,5-a]pyrimidine inhibitors, the target compound serves as the optimal structurally matched negative control. For B-Raf studies, use compound 10n as the active probe and the target compound as the inactive analog, since the latter lacks the 7-yl phenyl linker and dimethylaminomethyl substituent essential for B-Raf binding (PDB: 3II5) [1]. For DDR1 studies, pair a 6-ethynylbenzamide DDR1 inhibitor with the target compound (6-yl direct amide), where the absence of the ethynyl linker abrogates DDR1 occupancy. This matched-pair approach is superior to using unrelated negative controls that differ in solubility, permeability, and non-specific binding properties [2].

CF3 Positional Isomer Comparator for Structure-Activity Relationship Studies

The target compound (3-CF3) and its 2-CF3 isomer (CAS 1797822-92-4) together form a minimal isomer pair for probing CF3 positional effects on CKI/IRAK1 target engagement. Researchers can systematically compare biochemical IC50 values, cellular target engagement (CETSA or NanoBRET), and downstream phospho-signaling readouts to quantify the contribution of CF3 position to pharmacological activity. This SAR information directly informs lead optimization for CKI/IRAK1 programs and is unobtainable without procuring both isomers. In the B-Raf inhibitor series, meta (3-) CF3 substitution was essential for activity, providing a strong precedent for positional dependence in this scaffold class [1].

Quote Request

Request a Quote for N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.